

The Solubility Profile of Methyl 2-Nonynoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-nonynoate

Cat. No.: B085817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **methyl 2-nonynoate**, a key intermediate in the pharmaceutical and fragrance industries. While specific quantitative solubility data is limited in publicly available literature, this document consolidates qualitative information and provides estimations based on the physicochemical properties of the molecule and related compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and presents a typical synthetic workflow. This guide aims to be an essential resource for scientists and researchers working with **methyl 2-nonynoate**, facilitating its effective use in organic synthesis, formulation development, and other research applications.

Introduction

Methyl 2-nonynoate ($C_{10}H_{16}O_2$) is a versatile organic compound characterized by a terminal alkyne and a methyl ester functional group.^[1] Its unique structure makes it a valuable building block in the synthesis of complex organic molecules and a component in the formulation of fragrances.^[2] Understanding the solubility of **methyl 2-nonynoate** in various organic solvents is critical for its application in drug discovery and development, enabling efficient reaction setup, purification, and the preparation of homogenous solutions for screening and formulation.

This guide summarizes the available solubility information for **methyl 2-nonynoate**, provides a detailed experimental protocol for its quantitative determination, and illustrates a common synthetic pathway.

Physicochemical Properties of Methyl 2-Nonynoate

A summary of the key physicochemical properties of **methyl 2-nonynoate** is presented in Table 1. These properties influence its solubility characteristics.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][2]
Molecular Weight	168.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	0.915 g/mL at 25 °C	
Boiling Point	121 °C at 20 mmHg	
Refractive Index	n _{20/D} 1.448	
Water Solubility	Estimated at 142.5 mg/L at 25 °C	

Solubility of Methyl 2-Nonynoate

Qualitative and Estimated Solubility in Organic Solvents

Direct quantitative solubility data for **methyl 2-nonynoate** in common organic solvents is scarce. However, based on its chemical structure—a medium-length hydrocarbon chain, an ester group, and an alkyne moiety—and general principles of solubility ("like dissolves like"), its solubility profile can be predicted. Alkynes and esters with significant hydrocarbon character are generally soluble in nonpolar and moderately polar organic solvents.[3][4][5][6][7][8]

Methyl 2-nonynoate is reported to be soluble in ethanol and oils, and insoluble in water.[1]

Based on these facts and the properties of similar molecules, the following table summarizes the expected solubility of **methyl 2-nonynoate** in a range of common organic solvents.

Solvent	Solvent Type	Expected Solubility
Methanol	Polar Protic	Soluble
Ethanol	Polar Protic	Soluble[1]
Acetone	Polar Aprotic	Soluble
Dichloromethane	Nonpolar	Very Soluble
Ethyl Acetate	Moderately Polar	Soluble
Hexane	Nonpolar	Soluble
Toluene	Nonpolar	Very Soluble
Water	Polar Protic	Insoluble[1]

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for **methyl 2-nonyoate**, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach.

Objective: To determine the quantitative solubility of **methyl 2-nonyoate** in various organic solvents at a specified temperature.

Materials:

- **Methyl 2-nonyoate** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (readable to ± 0.0001 g)
- Glass vials with screw caps and PTFE septa
- Volumetric flasks and pipettes
- Syringe filters (0.2 μ m, solvent-compatible)

- Evaporating dish or pre-weighed vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 2-nonyoate** to a series of glass vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.
 - Ensure there is undissolved solute at the bottom of each vial to confirm saturation.
- Equilibration:
 - Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-warmed pipette.
 - Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed vial. This step is crucial to remove any suspended microparticles.
- Solvent Evaporation and Mass Determination:
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of **methyl 2-nonyoate**.

- Once the solvent is completely removed, reweigh the vial containing the dried solute.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **methyl 2-nonynoate** by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
 - Express the solubility in g/100 mL or other desired units using the initial volume of the filtered solution.

The following diagram illustrates the experimental workflow for determining solubility.

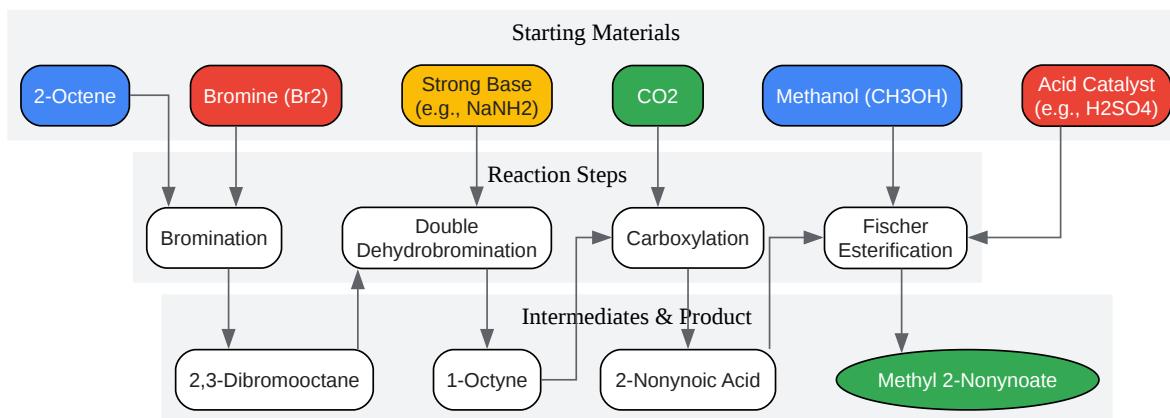

[Click to download full resolution via product page](#)

Diagram 1: Experimental workflow for solubility determination.

Synthesis of Methyl 2-Nonynoate

Methyl 2-nonynoate can be synthesized through a multi-step process, a conceptual workflow for which is provided below. A common route involves the transformation of an alkene to an alkyne, followed by carboxylation and esterification.

The following diagram outlines a typical synthetic pathway for **methyl 2-nonynoate**.

[Click to download full resolution via product page](#)

Diagram 2: Conceptual synthesis workflow for **methyl 2-nonyoate**.

Conclusion

While quantitative solubility data for **methyl 2-nonyoate** in a range of organic solvents is not readily available in the public domain, this technical guide provides a foundational understanding of its expected solubility based on its chemical properties. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. The conceptual synthetic workflow also provides valuable context for researchers involved in the synthesis of this important compound. It is anticipated that this guide will serve as a valuable resource for professionals in the fields of chemical research, drug development, and fragrance science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-nonyoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. organicmystery.com [organicmystery.com]
- 6. scribd.com [scribd.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [The Solubility Profile of Methyl 2-Nonyoate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085817#solubility-of-methyl-2-nonyoate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com